Cas no 100517-41-7 (Quinoline-8-carbonyl Chloride)

Quinoline-8-carbonyl chloride is a versatile acyl chloride derivative used primarily as a key intermediate in organic synthesis. Its reactive carbonyl chloride group enables efficient acylation reactions, making it valuable for constructing quinoline-based compounds in pharmaceuticals, agrochemicals, and materials science. The quinoline core offers inherent stability and electronic properties, enhancing its utility in heterocyclic chemistry. This reagent is particularly advantageous for introducing the quinoline-8-carbonyl moiety into target molecules with high selectivity. It is typically handled under anhydrous conditions due to its moisture sensitivity. Suitable for controlled reactions, it facilitates the synthesis of complex structures while maintaining functional group compatibility.
Quinoline-8-carbonyl Chloride structure
Quinoline-8-carbonyl Chloride structure
Product Name:Quinoline-8-carbonyl Chloride
CAS No:100517-41-7
MF:C10H6ClNO
MW:191.613741397858
CID:1126010
PubChem ID:14722777
Update Time:2025-10-30

Quinoline-8-carbonyl Chloride Chemical and Physical Properties

Names and Identifiers

    • 8-quinoline carboxylic acid chloride
    • Chinolin-8-carbonylchlorid
    • 8-quinolinecarbonyl chloride
    • AGN-PC-0028YH
    • quinoline-8-carbonyl chloride
    • 8-Quinoline carbonyl chloride
    • JLZCPFISUMNHDT-UHFFFAOYSA-N
    • 100517-41-7
    • SCHEMBL1164312
    • AKOS012171840
    • DTXSID90563371
    • Quinoline-8-carbonyl Chloride
    • Inchi: 1S/C10H6ClNO/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H
    • InChI Key: JLZCPFISUMNHDT-UHFFFAOYSA-N
    • SMILES: ClC(C1=CC=CC2=CC=CN=C21)=O

Computed Properties

  • Exact Mass: 191.01388
  • Monoisotopic Mass: 191.0137915g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 30Ų

Experimental Properties

  • PSA: 29.96

Quinoline-8-carbonyl Chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A189000926-1g
Quinoline-8-carbonyl chloride
100517-41-7 98%
1g
$650.14 2023-09-04
Alichem
A189000926-5g
Quinoline-8-carbonyl chloride
100517-41-7 98%
5g
$1846.26 2023-09-04
Alichem
A189000926-10g
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100517-41-7 98%
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$2189.74 2023-09-04

Additional information on Quinoline-8-carbonyl Chloride

Recent Advances in the Application of Quinoline-8-carbonyl Chloride (CAS: 100517-41-7) in Chemical Biology and Pharmaceutical Research

Quinoline-8-carbonyl chloride (CAS: 100517-41-7) is a versatile chemical intermediate widely used in the synthesis of bioactive compounds, particularly in pharmaceutical and agrochemical research. Recent studies have highlighted its significance as a key building block for the development of novel therapeutics, including kinase inhibitors, antimicrobial agents, and fluorescent probes. This research brief synthesizes the latest findings on the applications and mechanistic insights of Quinoline-8-carbonyl chloride, with a focus on its role in drug discovery and chemical biology.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Quinoline-8-carbonyl chloride in the synthesis of potent EGFR inhibitors. Researchers utilized this compound to introduce the quinoline scaffold into targeted molecules, resulting in derivatives with enhanced binding affinity and selectivity. The study reported IC50 values in the nanomolar range for several derivatives, underscoring the compound's potential in oncology drug development. Structural-activity relationship (SAR) analyses further revealed that modifications at the 8-position, facilitated by the carbonyl chloride group, were critical for optimizing pharmacokinetic properties.

In antimicrobial research, a team from the University of Cambridge (2024) explored Quinoline-8-carbonyl chloride as a precursor for quinolone-based antibiotics. The study, published in ACS Infectious Diseases, detailed a novel one-pot synthesis method yielding derivatives with broad-spectrum activity against multidrug-resistant Gram-negative bacteria. Mechanistic studies indicated that these derivatives disrupt bacterial DNA gyrase, with minimal cytotoxicity observed in mammalian cell lines. The researchers emphasized the scalability of this synthetic route, which leverages the reactivity of the carbonyl chloride group for efficient coupling with amine nucleophiles.

Advancements in chemical probe development have also benefited from Quinoline-8-carbonyl chloride chemistry. A recent Nature Chemical Biology publication (2024) described its use in creating turn-on fluorescent sensors for zinc ion detection in live cells. The 8-carbonyl chloride moiety served as an attachment point for fluorophore conjugation, enabling the creation of probes with subcellular localization capabilities. This work has opened new avenues for studying zinc homeostasis in neurodegenerative diseases, with particular relevance to Alzheimer's pathology.

From a safety and handling perspective, updated Material Safety Data Sheets (2024 revisions) for Quinoline-8-carbonyl chloride emphasize its moisture-sensitive nature and recommend strict anhydrous conditions during handling. Recent process chemistry innovations have addressed these challenges through continuous flow synthesis approaches, as reported in Organic Process Research & Development, achieving higher yields (85-92%) while minimizing decomposition risks associated with this reactive intermediate.

Looking forward, several pharmaceutical companies have included Quinoline-8-carbonyl chloride derivatives in their preclinical pipelines, targeting indications ranging from inflammatory diseases to antiviral therapies. Patent analyses (2023-2024) show a 30% increase in filings incorporating this scaffold, particularly in combination with PROTAC technology for targeted protein degradation. These developments position Quinoline-8-carbonyl chloride as a continuing focal point in medicinal chemistry innovation for the coming decade.

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